Product packaging for Anthracene(Cat. No.:CAS No. 90640-80-5)

Anthracene

Cat. No.: B3432726
CAS No.: 90640-80-5
M. Wt: 178.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthracene is a solid polycyclic aromatic hydrocarbon (PAH) with the formula C14H10, consisting of three linearly fused benzene rings . This structure provides a planar geometry and an extended conjugated π-system, resulting in distinctive electronic characteristics such as significant UV absorption and strong blue fluorescence . It is valued in research for its excellent electron transport capabilities, high fluorescence quantum yield, and stability, making it a key building block in advanced materials . In the field of organic electronics, this compound is a fundamental scaffold for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its high fluorescence and ability to act as an organic semiconductor also make it an effective scintillator for detecting high-energy photons, electrons, and alpha particles in radiation detection equipment . Furthermore, this compound serves as a crucial precursor in organic synthesis. Recent advances utilize transition metal-catalyzed reactions (e.g., with palladium, rhodium, gold) to efficiently construct complex this compound derivatives through cross-coupling and cyclization strategies . These derivatives are widely used in the synthesis of dyes, pharmaceuticals, and as functional components in novel electrochemical sensors . Research Applications: • Building block for OLEDs, OFETs, and other organic electronic materials • Scintillator in radiation detectors and dosimetry • Key precursor for the synthesis of dyes, pharmaceuticals, and anthraquinone • Intermediate in the development of sensitive electrochemical sensors • Probe for studying DNA interactions and cleavage in biochemical research This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10<br>C14H10<br>(C6H4CH)2 B3432726 Anthracene CAS No. 90640-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPLVEDNUUSJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10, Array
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name anthracene
Source Wikipedia
URL https://en.wikipedia.org/wiki/Anthracene
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25135-15-3
Record name Anthracene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25135-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0023878
Record name Anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anthracene is a white to yellow solid with a weak aromatic odor. Sinks in water. (USCG, 1999), Colorless or yellow solid with weak aromatic odor; [HSDB] Pure form is colorless with violet fluorescence; If impure, is yellow with green fluorescence; [Merck Index] Colorless or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS OR FLAKES., White to yellow solid with a weak aromatic odor.
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7821
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

644 °F at 760 mmHg (corrected); 439.7 °F at 53 mmHg, sublimes (NTP, 1992), 341.3 °C, 342 °C, 644 °F
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

250 °F (NTP, 1992), 121 °C, 121.0 °C (249.8 °F) - closed cup, 250 °F (121 °C) (Closed cup), 250 °F
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7821
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4.34X10-2 mg/L at 24 °C, Insoluble in water, 1.29 mg/L at 25 °C in distilled water, 0.6 mg/L at 25 °C in salt water, For more Solubility (Complete) data for Anthracene (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.00013
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.25 at 27 °C/4 °C, 1.25-1.28 g/cm³, 1.24
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

6.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1.0), Relative vapor density (air = 1): 6.15, 6.15
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 293 °F (sublimes) (NTP, 1992), 0.00000267 [mmHg], VP: 1 mm Hg at 145 °C (sublimes), 6.56X10-6 mm Hg at 25 °C (exptrapolated), Vapor pressure, Pa at 25 °C: 0.08, 1 mmHg at 293 °F (sublimes)
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7821
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Impurities

Phenanthrene, carbazole, and chrysene
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic plates from alcohol recrystallization; when pure, colorless with violet fluorescence, Tablets or monoclinic prisms from alcohol, Yellow crystals with blue fluorescence, Pale yellow leaves

CAS No.

120-12-7, 54261-80-2
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, labeled with deuterium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054261802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTHRACENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH46A1TLD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

421 to 424 °F (NTP, 1992), 216 °C, 218 °C, 421-424 °F
Record name ANTHRACENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anthracene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANTHRACENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0825
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANTHRACENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/835
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Advanced Synthetic Methodologies for Anthracene and Its Derivatives

Transition Metal-Catalyzed Synthetic Routes to Anthracene (B1667546) Scaffolds

Transition metal catalysis has revolutionized the synthesis of this compound frameworks by providing novel pathways for forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org Various transition metals, including palladium, zinc, indium, cobalt, gold, iridium, rhodium, and ruthenium, have proven effective in catalyzing reactions crucial for constructing the this compound core and incorporating diverse functionalities. frontiersin.orgnih.govresearchgate.netnih.govaithor.com

Palladium-Catalyzed Approaches in this compound Synthesis

Palladium catalysis is widely employed in this compound synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is effective for forming biaryl bonds essential for the this compound framework. frontiersin.orgnih.gov Sonogashira coupling, another palladium-catalyzed reaction, is instrumental in synthesizing alkynylated this compound precursors. frontiersin.org Palladium-catalyzed tandem C-H activation/biscyclization reactions of propargylic carbonates with terminal alkynes have been reported for synthesizing tetracyclic benz[a]this compound frameworks. frontiersin.orgnih.govresearchgate.netacs.org Another palladium(II)-catalyzed method involves the tandem transformation of diphenyl carboxylic acids and acrylates, proceeding via carboxyl-directed C-H alkenylation and subsequent cyclization and decarboxylative aromatization. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives has also been used to synthesize dibenzo[a,h]anthracenes. researchgate.netbeilstein-journals.org

Zinc-Catalyzed Methodologies for this compound Derivatives

Zinc catalysis offers efficient routes to this compound derivatives. Zinc iodide has been utilized to catalyze Diels-Alder reactions with 1,3-dienes and aroylpropiolates, followed by intramolecular Friedel-Crafts cyclization, for the synthesis of anthraquinone (B42736) derivatives. frontiersin.orgnih.govresearchgate.net Zinc has also been employed as a catalyst in the synthesis of 1,8-diaryl-anthracene derivatives through the reduction of 1,8-dichloroanthraquinone (B31358) followed by aryl-aryl coupling under modified Suzuki-Miyaura conditions. nih.govbeilstein-journals.org Additionally, zinc bromide has been reported as an efficient catalyst for the one-pot regioselective annulation of unsymmetrical 1,2-phenylenebis (diaryl/diheteroarylmethanol). nih.gov Zinc powder, in conjunction with crystalline copper sulfate, has been used as a reducing agent and catalyst for the preparation of 2-alkyl this compound derivatives from 2-alkyl-substituted anthraquinones in concentrated ammonia (B1221849) water. google.com

Indium, Cobalt, Gold, Iridium, Rhodium, and Ruthenium-Catalyzed Reactions

Other transition metals also play significant roles in this compound synthesis. Indium(III) catalysts, such as In(OTf)₃, have been used in reductive-dehydration intramolecular cycloaromatization (Bradsher-type reaction) of 2-benzylic aromatic aldehydes/ketones to yield substituted anthracenes. beilstein-journals.orgbeilstein-journals.orgnih.gov Indium(III) has also catalyzed the direct arylation of 3-diazooxindoles with anthracenes to synthesize 3-anthracenyloxindoles. rsc.org Cobalt and nickel catalysts have been employed in [2 + 2 + 2] cyclotrimerization reactions for the synthesis of substituted anthracenes and azaanthracenes from diynes and alkynes or nitriles. frontiersin.orgnih.govbeilstein-journals.orgnih.gov Cobalt-catalyzed [2 + 2 + 2] cyclotrimerization reactions employing bis(trimethylsilyl)acetylenes have been used to prepare 2,3- and 2,3,6,7-halogenated anthracenes. frontiersin.orgnih.govnih.gov Gold catalysis has proven effective for the cyclization of o-alkynyldiarylmethanes, providing a concise method for the synthesis of substituted anthracenes under mild conditions. beilstein-journals.orgnih.govacs.orgresearchgate.netthieme-connect.com Iridium complexes have been synthesized with N-heterocyclic carbene ligands based on an this compound framework, indicating their potential in catalytic systems for this compound chemistry. researchgate.net Rhodium-catalyzed oxidative coupling reactions of arylboronic acids with internal alkynes have been developed for the synthesis of 1,2,3,4-tetrasubstituted this compound derivatives. frontiersin.orgnih.govbeilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov Ruthenium is also listed among the transition metals utilized in this compound synthesis methodologies. frontiersin.orgnih.govresearchgate.netaithor.com

Classical and Modified Synthetic Strategies for this compound Systems

While transition metal catalysis represents a significant advancement, classical and modified synthetic strategies continue to be relevant for the preparation of this compound systems. Traditional methods often involve reactions like Friedel-Crafts acylations, Elbs reactions, aromatic cyclodehydration, and Bradsher-type reactions. frontiersin.orgnih.govwikipedia.orgvedantu.combeilstein-journals.orgnih.govchemeurope.com

Diels-Alder Cycloadditions in this compound Chemistry

The Diels-Alder cycloaddition is a fundamental and widely used reaction in organic chemistry, including the synthesis of this compound and its derivatives. frontiersin.orgnih.gov This [4+2] cycloaddition typically involves a conjugated diene reacting with a substituted alkene (dienophile) to form a cyclohexene (B86901) ring, which can then be aromatized to form the this compound core. Zinc iodide-catalyzed Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization have been demonstrated for the synthesis of anthraquinone derivatives. frontiersin.orgnih.govresearchgate.net While the search results primarily highlight the use of Diels-Alder in the context of anthraquinone synthesis catalyzed by zinc, the Diels-Alder reaction itself remains a classical strategy for constructing the basic this compound ring system by employing appropriate dienes and dienophiles that, upon cyclization and subsequent steps (like aromatization), lead to the desired this compound structure.

Friedel-Crafts Acylations and Related Cyclizations

Friedel-Crafts acylation and subsequent cyclization represent a classical approach for constructing the this compound core. This method typically involves the reaction of an aromatic substrate with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization to form the fused ring system. While a traditional method, variations and improvements continue to be explored. For instance, intramolecular Friedel-Crafts cyclization has been employed in the synthesis of anthraquinone derivatives frontiersin.orgbeilstein-journals.org. Studies have indicated that the efficiency of this cyclization can be influenced by the presence of electron-donating groups on the aromatic ring beilstein-journals.org. Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes has also been shown to be an efficient method for preparing this compound derivatives beilstein-journals.org.

Oxidative Photocyclization Techniques for this compound Frameworks

Oxidative photocyclization is a valuable strategy for synthesizing polycyclic aromatic hydrocarbons, including this compound derivatives. This technique typically involves the photochemically induced cyclization of stilbenes or related arylethylenes in the presence of an oxidizing agent. This method can be regioselective, favoring ring closure at specific positions depending on the starting material and conditions nih.govacs.org. For example, the oxidative photocyclization of 2-styrylnaphthalene primarily yields benzo[c]phenanthrene, with only a trace of benz[a]this compound acs.org. While challenges in isolating benz[a]anthracenes through eliminative photocyclization have been noted, oxidative photocyclization remains a useful tool for constructing related polycyclic systems acs.org.

Reduction of Anthraquinones to this compound Derivatives

The reduction of anthraquinones is a common and convenient method for obtaining this compound derivatives. A key advantage of this approach is that the reactive 9 and 10 positions of the anthraquinone are protected, which can direct substitution to other rings beilstein-journals.orgbeilstein-journals.org. Various reducing agents can be employed for this transformation. For example, the reduction of anthraquinones using zinc and pyridine (B92270) or zinc and NaOH has been reported for the synthesis of 9,10-diacetoxyanthracenes and 2,6-dialkoxyanthracenes beilstein-journals.org. Lithium aluminum hydride (LAH) has also been successfully used to reduce substituted anthraquinones to their corresponding anthracenes in good yields beilstein-journals.org. Another method involves the reduction of bromoanthraquinones with sodium borohydride (B1222165) in an alkaline medium to produce 2,3-disubstituted anthracenes beilstein-journals.org. The reduction of anthraquinones with hydriodic acid and phosphorus has also been shown to yield 9,10-dihydroanthracenes cdnsciencepub.com. However, the efficiency of anthraquinone reduction procedures can be strongly dependent on the specific substituents present tandfonline.com.

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemistry has driven the integration of green chemistry principles into the synthesis of this compound derivatives nih.govfrontiersin.org. This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances kahedu.edu.innih.gov.

Minimization of Waste and Toxic Reagents

A core principle of green chemistry is the prevention of waste and the minimization of toxic reagents nih.govfrontiersin.orgnih.gov. In the context of this compound synthesis, this translates to developing synthetic routes that are more atom-economical, reducing the formation of by-products kahedu.edu.innih.gov. The use of non-toxic or less hazardous reagents and solvents is also a critical aspect kahedu.edu.innih.gov. For instance, the use of benchtop aldehydes as non-toxic acylation agents in palladium-catalyzed acylation processes has been explored frontiersin.org. The shift towards greener methodologies aims to reduce reliance on volatile organic solvents and improve reaction efficiency nih.govfrontiersin.org.

Sustainable Synthetic Approaches for this compound Derivatives

Sustainable synthetic approaches for this compound derivatives involve utilizing methodologies that are environmentally benign and resource-efficient nih.govfrontiersin.org. This includes the development of recyclable catalyst systems, such as heterogeneous catalysts, which can be easily separated and reused nih.govfrontiersin.org. The exploration of alternative reaction media like water or ionic liquids is another avenue for enhancing sustainability, potentially reducing the need for traditional organic solvents nih.govfrontiersin.org. Microwave and ultrasound-assisted reactions, as well as solventless techniques, are also considered greener approaches in organic synthesis nih.gov.

Regioselectivity and Stereoselectivity in this compound Functionalization

Controlling regioselectivity and stereoselectivity is crucial in the functionalization of this compound to obtain desired derivatives with specific properties nih.govfrontiersin.org. Regioselectivity refers to the preference for substitution or reaction at a particular position on the this compound core, while stereoselectivity concerns the control of the spatial arrangement of atoms in the product.

The inherent reactivity of this compound typically favors reactions at the 9 and 10 positions due to the greater aromatic stabilization energy of the resulting products and larger orbital coefficients at these positions researchgate.net. However, achieving regioselective functionalization at other positions, particularly the terminal rings, presents a significant challenge researchgate.net. Research is ongoing to develop strategies that can override this inherent preference and control regioselectivity. Modulating the electron-donating strength of substituents on the terminal rings has been shown to influence regioselectivity in both Diels-Alder reactions and electrophilic substitution reactions researchgate.net.

Elucidating Reaction Mechanisms and Reactivity of Anthracene

Mechanistic Studies of Anthracene (B1667546) Photoreactions

The photoreactivity of this compound is dominated by cycloaddition reactions, stemming from its electronically excited states. Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), which serves as the gateway to its primary photochemical transformations: photodimerization and reaction with molecular oxygen.

One of the most characteristic photoreactions of this compound is its [4π+4π] photodimerization. The generally accepted mechanism involves the interaction of an excited singlet this compound molecule (¹A*) with a ground-state this compound molecule (A). This interaction initially forms an excimer, a transient excited-state complex, which then proceeds to form the stable dimer. Dimerization and fluorescence are competitive processes deactivating the excimer.

Excitation: An this compound molecule absorbs a photon (hν) to reach the first excited singlet state.

A + hν → ¹A*

Excimer Formation: The excited molecule associates with a ground-state molecule.

¹A* + A → [A·A]* (Excimer)

Dimerization: The excimer collapses to form the photodimer.

[A·A]* → Dimer

The kinetics of this process have been studied in detail. For instance, in a mixture of this compound (A) and 9-bromothis compound (B49045) (B), the rate constants for the formation of the various dimers (AA, BB, and AB) can be determined, highlighting the influence of substituents on reactivity.

Table 1: Kinetic Constants of Photodimerization for this compound (A) and 9-Bromothis compound (B)
SampleReactionRate Constant (k) [10⁻³ s⁻¹]
This compound onlyA + A → AA1.13 ± 0.01
9-Bromothis compound onlyB + B → BB0.11 ± 0.01
MixtureA + A → AA0.48 ± 0.03
B + B → BB0.22 ± 0.02
A + B → AB0.59 ± 0.03

Data sourced from NMR studies of photodimerization in CD₂Cl₂.

The regio- and enantioselectivity of this compound photodimerization have also been comprehensively investigated through both experimental and computational methods. The formation of specific isomers of the dimer is highly dependent on factors such as the substitution pattern on the this compound rings and the reaction environment (e.g., solution vs. solid state).

In the presence of oxygen and light, this compound undergoes a [4π+2π] cycloaddition reaction to form this compound-9,10-endoperoxide. This process is a hallmark reaction of singlet oxygen (¹O₂). The formation of the reactive ¹O₂ species can proceed via two primary photochemical mechanisms involving the excited states of this compound.

Type I Mechanism: This pathway involves an electron transfer from the first excited singlet state of this compound (¹A*) to ground-state triplet oxygen (³O₂).

Type II Mechanism: This more common pathway involves energy transfer from the triplet state of this compound (³A) to ³O₂. A triplet sensitizer (B1316253) is typically required to populate the ³A state, which then transfers its energy to ³O₂, promoting it to the reactive singlet state (¹O₂). This ¹O₂ subsequently reacts with a ground-state this compound molecule in a Diels-Alder type cycloaddition to yield the endoperoxide.

The formation of the endoperoxide is often reversible, with the compound capable of releasing singlet oxygen upon thermal or photochemical stimulation, making this compound derivatives useful as carriers and clean sources of ¹O₂.

The photoreactivity of this compound is dictated by the complex dynamics of its excited states. Following excitation by UV light, the molecule is promoted to the S₁ state, which is the starting point for most photoreactions. From this state, several competing decay pathways exist:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to the triplet state (T₁). This process is crucial for Type II photooxygenation reactions.

Photodimerization: Reaction with a ground-state molecule, typically via an excimer intermediate, as discussed previously.

Reaction with Oxygen: Interaction with ³O₂ to initiate endoperoxide formation.

Time-resolved spectroscopy studies have been employed to map the evolution and lifetime of these transient excited states. These studies confirm that dimerization and fluorescence are competitive processes originating from the singlet manifold. In some cases, excimers have been directly observed as intermediates along the reaction coordinate toward dimerization. Furthermore, theoretical models postulate the existence of a "pericyclic minimum," a floppy cycloadduct intermediate where the reacting centers are closer than in the excimer but not yet fully bonded as in the final dimer.

Theoretical and Experimental Investigations of this compound Pyrolysis Mechanisms

At high temperatures and in the absence of oxygen, this compound undergoes pyrolysis, leading to complex reaction networks that ultimately result in carbonaceous materials.

The initial stages of this compound pyrolysis involve a series of free-radical reactions. Studies on related compounds, such as methylanthracenes, reveal that the primary reaction pathways include hydrogenation and radical addition/elimination. For unsubstituted this compound, the key early-stage reactions are believed to be:

Hydrogenation: Hydrogen transfer reactions are critical. Bimolecular steps involving the transfer of a hydrogen atom from one this compound molecule to another can initiate the process, forming hydroanthryl radicals.

Radical Addition: Small radicals present in the system can add to the aromatic rings of this compound.

Condensation/Polymerization: Radical-mediated coupling of this compound molecules leads to the formation of larger, more complex polycyclic aromatic structures.

These initial reactions lead to a pool of reactive intermediates that drive the subsequent stages of carbonization.

A distinctive feature of this compound's high-temperature chemistry is the extensive formation of hydroaromatic compounds during the liquid-phase carbonization process. Spectroscopic analysis (FTIR and ¹H NMR) of the carbonization products shows that, unlike its isomer phenanthrene (B1679779), this compound undergoes significant hydrogenation reactions.

This hydrogenation leads to the creation of molecules containing partially saturated rings. The formation of these hydroaromatic species is a crucial step that facilitates the subsequent growth of larger planar oligomers. A proposed mechanism suggests that these reactions are key to the development of discotic mesogens, which are precursors to graphitic structures. The distinct chemistry and kinetics of this compound, particularly its propensity for hydrogenation, explain why it produces a much higher degree of mesophase development compared to phenanthrene under similar conditions.

Two-Dimensional Growth of Discotic Mesogens from this compound

The planar, rigid core of this compound makes it a suitable building block for discotic mesogens, which are molecules that can self-assemble into ordered liquid crystalline phases. This self-assembly is a key process in the bottom-up fabrication of functional organic materials. The growth of two-dimensional structures from this compound-based discotic mesogens is primarily driven by a combination of intermolecular forces, leading to the formation of columnar structures.

One example involves the use of an this compound-2,6-disulfonate dianion as the core, complexed with trialkoxybenzyl-functionalised imidazolium (B1220033) cations. nih.gov These components self-assemble into columnar mesophases. X-ray scattering and polarizing optical microscopy have identified these structures, where the long paraffinic chains of the cations are intercalated between the this compound moieties, facilitating the columnar arrangement. nih.gov This ionic self-assembly process provides a straightforward method for engineering stable and luminescent mesomorphic materials. nih.gov

The two-dimensional organization within these columnar phases can vary, leading to different lattice structures such as hexagonal, rectangular, or oblique. The specific arrangement is a delicate balance of the attractive π-π stacking of the cores and the steric and van der Waals interactions of the peripheral side chains. This organization is critical for the material's properties, as the intracolumnar order facilitates charge transport, making these materials promising for applications in organic electronics.

Electrocatalytic Oxidation and Reduction Mechanisms

The electrochemical behavior of this compound reveals its capacity to both accept and donate electrons, leading to a rich and complex series of redox reactions. These processes are fundamental to understanding its stability and its potential applications in areas such as organic electronics and electrocatalysis.

The electrolytic reduction of this compound, particularly in aprotic solvents like N,N'-dimethylformamide (DMF), proceeds through a well-defined two-step mechanism. oup.com This process has been elucidated using techniques such as polarography and electron spin resonance (ESR) spectroscopy.

In an anhydrous DMF medium, the first step of the reduction is the transfer of a single electron to the this compound molecule (A) to form a stable anion radical (A⁻•). oup.com

Step 1: Formation of the Anion Radical A + e⁻ ⇌ A⁻•

This anion radical is a key intermediate and is stable enough in aprotic media to be detected by ESR spectroscopy. The polarogram of this compound in anhydrous DMF shows a distinct wave corresponding to this first reduction step. oup.com

If the potential is made more negative, a second electron is transferred to the anion radical, resulting in the formation of a dinegative anion (A²⁻). oup.com

Step 2: Formation of the Dinegative Anion A⁻• + e⁻ ⇌ A²⁻

The second wave in the polarogram corresponds to this reduction of the anion radical. oup.com

The mechanism is significantly influenced by the presence of proton donors, such as water. When water is added to the DMF solvent, the reduction pathway changes. The anion radical (A⁻•) formed in the first step can be protonated by water to form a neutral radical (AH•). oup.com

Protonation of the Anion Radical A⁻• + H₂O ⇌ AH• + OH⁻

The electrochemical oxidation of this compound involves the removal of electrons, leading to the formation of various oxidation products. The specific pathway and the final products are highly dependent on the reaction conditions, including the solvent, temperature, and the presence of water or other nucleophiles.

At room temperature, the electrochemical oxidation of this compound in a solvent like acetonitrile (B52724) typically yields 9,10-anthraquinone and bianthrone. nih.gov The formation of these products suggests a complex mechanism involving multiple electron transfers and chemical follow-up reactions.

The initial step is the oxidation of this compound to its radical cation (A⁺•).

Step 1: Formation of the Cation Radical A - e⁻ ⇌ A⁺•

This radical cation is highly reactive and can undergo subsequent reactions. In the presence of water, the reaction pathway is favored towards the formation of 9,10-anthraquinone. nih.gov The addition of water (1.4M) has been shown to result in a 3:1 ratio of anthraquinone (B42736) to bianthrone. nih.gov At lower temperatures, the formation of anthraquinone or its reduced form is also favored. nih.gov

A proposed mechanism for the formation of anthraquinone involves the reaction of the this compound cation radical with water, followed by further oxidation and proton loss steps. In some cases, mediators are used to facilitate the oxidation. For instance, in a paired electro-oxidation system, oxygen can be cathodically reduced to generate hydrogen peroxide (H₂O₂). This can then react with a mediator like V⁴⁺ to produce hydroxyl radicals (•OH) and V⁵⁺, which in turn oxidize this compound to anthraquinone. tandfonline.com

Under certain conditions, such as at low temperatures with acoustic streaming, This compound-9,10-diol (B1198905) can also be produced as an additional product. nih.gov The effective number of electrons transferred in the oxidation process is close to 1 at low temperatures, indicating that the follow-up chemical reactions are sluggish. At room temperature, the effective number of electrons is higher, reflecting the more rapid subsequent reactions that lead to the final oxidized products. nih.gov

Influence of Substituents on this compound Reactivity and Electronic Properties

The reactivity and electronic properties of the this compound core can be significantly modulated by the introduction of various substituent groups. The nature of these substituents—whether they are electron-donating or electron-withdrawing—and their position on the aromatic rings can alter the electron density distribution, ionization potential, electron affinity, and the energy of the frontier molecular orbitals (HOMO and LUMO).

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the this compound ring system. This generally makes the substituted this compound more susceptible to electrophilic attack and easier to oxidize (lower oxidation potential). Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring, making it less reactive towards electrophiles and more difficult to oxidize (higher oxidation potential). rsc.org

The effect of substituents on the electronic properties of this compound can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent in a particular position (meta or para) on a benzene (B151609) ring, and the principles can be extended to polycyclic aromatic hydrocarbons like this compound. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. youtube.com

Studies have shown a correlation between the Hammett parameters of substituents and the photophysical and photochemical properties of this compound derivatives. For example, stronger electron-withdrawing effects can lead to a red shift in the maximum wavelength (λmax) for the photodimerization of this compound derivatives. acs.org Both electron-donating and electron-withdrawing substituents can influence the thermal stability of this compound photodimers, with a higher magnitude of the electronic effect generally leading to faster thermal dissociation kinetics. acs.org

The position of the substituent also plays a crucial role. For instance, substitution at the 9- and 10-positions (the meso positions) has a more pronounced effect on the electronic properties compared to substitution at other positions, due to the higher electron density at these sites in the HOMO of this compound.

The table below provides Hammett constants for some common substituents, illustrating their electron-donating or electron-withdrawing nature.

Substituentσmetaσpara
-CH₃-0.07-0.17
-OH0.10-0.37
-OCH₃0.12-0.27
-NH₂-0.16-0.66
-Cl0.370.23
-Br0.390.23
-CN0.560.66
-NO₂0.710.78
-C(=O)CH₃0.380.50
Data sourced from various compilations of Hammett constants. viu.ca

Advanced Spectroscopic Characterization and Analysis of Anthracene Systems

Photophysical Properties of Anthracene (B1667546) and its Derivatives

This compound, a polycyclic aromatic hydrocarbon, and its derivatives are renowned for their distinctive photophysical properties, which are fundamentally governed by their electronic structure. mdpi.com These compounds are capable of absorbing light, leading to the formation of electronically excited states. The subsequent decay of these excited states back to the ground state can occur through various radiative and non-radiative pathways, giving rise to phenomena such as fluorescence and phosphorescence. The efficiency and characteristics of these processes are highly sensitive to the molecular structure, as well as the surrounding environment, including solvent, concentration, and the presence of quenching agents. This section provides a detailed exploration of the key photophysical processes that characterize this compound systems.

Luminescence Mechanisms: Fluorescence and Phosphorescence in this compound

The phenomena of fluorescence and phosphorescence in this compound are best understood using the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them. edinst.comhoriba.comwikipedia.org Upon absorption of a photon of appropriate energy, an electron in a singlet ground state (S₀) is promoted to a higher-energy singlet excited state (S₁ S₂, etc.). horiba.com

Fluorescence is the radiative decay from the lowest singlet excited state (S₁) back to the singlet ground state (S₀). horiba.com This process is spin-allowed, meaning the electron spin orientation is conserved, which results in a very rapid emission of light, typically occurring on a timescale of nanoseconds. edinst.com According to Kasha's rule, fluorescence almost always originates from the lowest vibrational level of the S₁ state, regardless of which higher singlet state was initially populated. This is because non-radiative processes like internal conversion and vibrational relaxation, which are much faster than fluorescence, quickly deactivate the molecule to the S₁ ground vibrational level. horiba.com The emitted photon in fluorescence is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Phosphorescence is a radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀). horiba.com The formation of the T₁ state from a singlet excited state occurs through a process called intersystem crossing, which involves a change in electron spin. horiba.com Because the T₁ → S₀ transition is spin-forbidden, the lifetime of the triplet state is much longer than the singlet state, ranging from milliseconds to seconds. edinst.com This longer lifetime allows for competing non-radiative decay processes to occur, which is why phosphorescence is generally weaker than fluorescence and often observed only at low temperatures or in rigid media where collisional deactivation is minimized.

The key distinction between these two luminescence processes lies in the spin multiplicity of the excited state from which emission occurs. edinst.com

ProcessInitial StateFinal StateSpin Multiplicity ChangeLifetime
Fluorescence S₁ (Singlet)S₀ (Singlet)No (Allowed)Nanoseconds
Phosphorescence T₁ (Triplet)S₀ (Singlet)Yes (Forbidden)Milliseconds to seconds

Quenching Mechanisms in this compound Photophysics

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In this compound systems, quenching can occur through various mechanisms, broadly classified as static or dynamic.

Dynamic (or collisional) quenching happens when the excited this compound molecule collides with another molecule in solution, the "quencher," which deactivates the excited state. This process can occur through several pathways, including energy transfer or electron transfer. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the viscosity of the solvent, as these factors control the rate of diffusion and collision.

Static quenching occurs when a non-fluorescent complex is formed between the this compound molecule and the quencher molecule in the ground state. When this complex absorbs light, it immediately returns to the ground state without emitting a photon. The formation of this stable complex reduces the population of fluorescent this compound molecules available for excitation.

Common quenchers for this compound fluorescence include molecular oxygen, sulfur dioxide, and carbon tetrabromide. For example, the reaction of this compound derivatives with singlet oxygen is a significant quenching pathway, necessitating the use of oxygen-free solvents for certain applications to avoid inaccurate results. mdpi.com The relationship between quenching and quencher concentration is often described by the Stern-Volmer equation. However, positive deviations from the linearity of Stern-Volmer plots can indicate that both static and dynamic quenching mechanisms are occurring simultaneously.

Aggregate Formation and their Photophysical Signatures (J- and H-type Aggregates)

In concentrated solutions or in the solid state, this compound derivatives have a tendency to self-associate into aggregates due to intermolecular forces like π-π stacking. mdpi.com The formation of these aggregates significantly alters the photophysical properties of the system. Based on the geometric arrangement of the molecules and the resulting spectroscopic shifts, these aggregates are primarily classified as J- or H-type. pradeepresearch.org

This classification arises from exciton (B1674681) coupling theory, which describes the interaction between the transition dipoles of the constituent monomers.

H-aggregates are characterized by a face-to-face (sandwich-like) arrangement of the this compound molecules. rsc.org This alignment leads to a parallel orientation of the transition dipoles. The exciton coupling in H-aggregates results in the highest energy transition being allowed, leading to a hypsochromic shift (blue shift) in the absorption spectrum compared to the monomer. pradeepresearch.org H-aggregates are often associated with low fluorescence quantum yields and a large Stokes shift. pradeepresearch.org

J-aggregates typically involve a head-to-tail arrangement of the molecules. rsc.org In this configuration, the transition dipoles are aligned in a way that the lowest energy transition is favored. This results in a bathochromic shift (red shift) in the absorption spectrum, which is characteristically narrow and intense. mdpi.compradeepresearch.org J-aggregates are known for their high fluorescence quantum yield and small Stokes shift. pradeepresearch.org

The type of aggregate formed depends on factors such as the specific molecular structure of the this compound derivative, solvent, and concentration. The distinct spectral shifts observed for J- and H-aggregates serve as key signatures for their identification. mdpi.com

Aggregate TypeMolecular ArrangementAbsorption Spectrum ShiftFluorescence Quantum Yield
H-aggregate Face-to-faceHypsochromic (Blue shift)Low
J-aggregate Head-to-tailBathochromic (Red shift)High

Excimer and Exciplex Formation in this compound Systems

In addition to ground-state aggregation, this compound can form excited-state complexes known as excimers and exciplexes. These species are only stable in the excited state and dissociate upon returning to the ground state. vlabs.ac.in

An excimer (excited dimer) is formed from the interaction of an excited this compound molecule with a ground-state molecule of the same species. vlabs.ac.in This process is concentration-dependent and becomes more prominent at higher concentrations where the probability of collision between an excited and a ground-state molecule is high. vlabs.ac.in The formation of an excimer is a quenching process for the monomer fluorescence. vlabs.ac.in The resulting excimer emission is characteristically broad, structureless, and significantly red-shifted compared to the structured fluorescence of the monomer. vlabs.ac.inresearchgate.net This red-shift is due to the delocalization of the excitation energy over the two interacting molecules, which lowers the energy of the excited state.

An exciplex (excited complex) is formed when an excited this compound molecule interacts with a ground-state molecule of a different species. vlabs.ac.in One molecule acts as an electron donor and the other as an electron acceptor in the excited state. vlabs.ac.in For example, an exciplex can form between excited this compound and an electron-donor molecule like N,N-diethylaniline. vlabs.ac.in Similar to excimers, exciplex emission is also broad, structureless, and red-shifted relative to the monomer fluorescence. vlabs.ac.in The degree of this red-shift can be influenced by solvent polarity. vlabs.ac.in The formation of both excimers and exciplexes represents a significant deactivation pathway for the initially excited monomer, leading to a decrease in its fluorescence intensity.

Complex TypeInteracting SpeciesEmission Characteristics
Excimer Excited monomer + Ground-state monomer (same species)Broad, structureless, red-shifted
Exciplex Excited monomer + Ground-state molecule (different species)Broad, structureless, red-shifted

Solvent Effects and Pressure Effects on this compound Absorption and Emission Spectra

The absorption and emission spectra of this compound and its derivatives are sensitive to the surrounding environment, particularly the polarity of the solvent and the applied pressure.

Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states of this compound, leading to shifts in the spectral bands, a phenomenon known as solvatochromism. pradeepresearch.org In general, π-π* transitions, which are responsible for the characteristic absorption of this compound, experience a bathochromic (red) shift as the solvent polarity increases. youtube.com This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. youtube.com The fluorescence emission is often more sensitive to solvent effects than absorption. nih.gov The magnitude of the Stokes shift is frequently correlated with solvent polarity using the Lippert-Mataga equation, which relates the spectral shift to the dielectric constant and refractive index of the solvent. nih.govresearchgate.net For instance, studies have shown a small red shift in the absorption spectrum of this compound when moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like methanol. ijaplett.com

Pressure Effects: Applying high pressure to a sample of this compound in a solvent or a polymer matrix also induces significant changes in its absorption and fluorescence spectra. Increased pressure typically leads to a red shift in the peak positions of both absorption and emission. This is attributed to an increase in the dielectric constant and density of the medium, which enhances the solute-solvent interactions and stabilizes the excited state. By analyzing the pressure-induced spectral shifts, it is possible to gain insights into the change in the volume of the system upon electronic excitation.

Photostability and Photobleaching Studies of this compound Derivatives

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical property for many applications of fluorescent compounds. This compound and its derivatives can undergo various photochemical reactions that lead to photobleaching, an irreversible loss of fluorescence.

One of the most well-known photochemical reactions of this compound is photodimerization, a [4+4] cycloaddition reaction that occurs upon UV irradiation, particularly at the 9 and 10 positions. mdpi.com This reaction links two this compound molecules, disrupting the conjugated π-system and leading to a loss of fluorescence.

Another significant degradation pathway involves photooxidation. In the presence of oxygen, excited this compound can react to form various products, including endoperoxides, which can further transform into compounds like 9,10-anthraquinone. nih.gov The rate of photodegradation can be influenced by the solvent environment; for example, some this compound derivatives are more photolabile in aqueous media.

The photostability of this compound can be significantly improved through chemical modification. For instance, introducing bulky substituents at the 9 and 10 positions can sterically hinder both dimerization and interaction with oxygen, thereby enhancing photostability. Supramolecular encapsulation, where the this compound derivative is enclosed within a larger host molecule, has also been shown to be an effective strategy to protect the fluorophore from degradative processes and significantly increase its photostability.

Vibrational Spectroscopy for Structural Elucidation (IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. ksu.edu.sa These methods probe the vibrational modes of the molecule, which are sensitive to its geometric arrangement, bond strengths, and symmetry. ksu.edu.sa this compound (C₁₄H₁₀), a planar molecule with D₂h symmetry, possesses 66 normal modes of vibration. sns.it Of these, 28 are IR active and 33 are Raman active, while five are inactive in both. sns.it The vibrational frequencies provide a characteristic fingerprint, allowing for the identification and structural analysis of this compound and its derivatives. smu.edumdpi.com

Key vibrational modes for this compound involve C-H stretching, C-C stretching and bending within the aromatic rings, and out-of-plane bending of the C-H bonds. Theoretical calculations, such as those using density functional theory (DFT), are often employed to assign the observed vibrational bands to specific molecular motions. researchgate.net For instance, the most intense vibrations for this compound particles have been detected at 1141 cm⁻¹, 1647 cm⁻¹, 2876 cm⁻¹, and 2939 cm⁻¹. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for this compound Analysis

Standard Raman spectroscopy of this compound can be limited by inherently weak signals and potential autofluorescence. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) overcomes these limitations by significantly amplifying the Raman signal of molecules adsorbed onto or in close proximity to a roughened metal surface, typically silver or gold nanoparticles. nih.govproquest.com This enhancement allows for the detection of trace amounts of this compound and other polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net

The effectiveness of SERS for this compound detection relies on the interaction between the analyte and the metallic nanostructure. nih.gov Due to the hydrophobic nature of PAHs, their affinity for metal SERS substrates can be low. proquest.com To address this, substrates are often functionalized to increase their affinity for PAH molecules, thereby improving detection sensitivity. proquest.com For example, gold nanoparticles modified with β-cyclodextrin have been used to achieve detection limits for this compound in the nanomolar range. researchgate.net SERS is a highly sensitive and selective technique, providing detailed molecular fingerprint information that is valuable for the analysis of complex mixtures. proquest.com

Correlation of Vibrational Spectra with Molecular Structure

The vibrational spectrum of this compound is directly correlated with its molecular structure. smu.edu Changes in the position, intensity, and shape of vibrational bands can indicate structural modifications. For instance, the twisting of the this compound core in helically locked tethered twistacenes leads to noticeable changes in their Raman spectra. rsc.org This is attributed to the variation in π-electron delocalization resulting from the structural distortion. rsc.org

The electron-vibration coupling in π-conjugated systems like this compound makes Raman spectroscopy particularly sensitive to the electronic properties of the molecule. rsc.org Specific C-C stretching Raman bands are known to be sensitive to the nature of the π-electron system. rsc.org In twisted this compound derivatives, certain vibrational modes that couple the ground and excited electronic states of the this compound chromophore are selectively enhanced. rsc.org This demonstrates the strong link between the vibrational modes and the electronic structure, which is in turn dictated by the molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the study of this compound and its derivatives, providing detailed information about the molecular structure and dynamics. acs.org Both ¹H and ¹³C NMR are routinely used to characterize these compounds.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characteristic of its symmetric aromatic structure. The protons on the outer rings (positions 1, 4, 5, and 8) and the central ring (positions 2, 3, 6, and 7), and the meso-protons (positions 9 and 10) give rise to distinct signals. In a typical spectrum recorded in CDCl₃, the protons at positions 9 and 10 appear as a singlet at approximately 8.40 ppm, the protons at positions 1, 4, 5, and 8 appear as a multiplet around 7.98 ppm, and the protons at positions 2, 3, 6, and 7 appear as a multiplet around 7.44 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework. Due to the molecule's symmetry, this compound exhibits four distinct carbon signals. The chemical shifts are influenced by the local electronic environment. For instance, in Diels-Alder adducts of this compound, the chemical shifts of the bridgehead carbons (C-9 and C-10) are significantly shifted upfield compared to the parent this compound, reflecting the change from sp² to sp³ hybridization. umich.edu

¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 4, 5, 8~7.98~128.1
2, 3, 6, 7~7.44~125.3
9, 10~8.40~126.3
4a, 8a, 9a, 10a-~131.6

NMR Studies of Photoreaction Kinetics in this compound Mixtures

NMR spectroscopy is a powerful tool for monitoring the kinetics of photoreactions involving this compound, such as photodimerization. nih.govmdpi.com By acquiring NMR spectra at different time intervals during UV irradiation, the disappearance of monomer signals and the appearance of dimer signals can be quantified. nih.gov This allows for the determination of reaction rates and the elucidation of reaction mechanisms. nih.govmdpi.com

In a study of a mixture of this compound (A) and 9-bromothis compound (B49045) (B), ¹H NMR was used to monitor the formation of two homodimers (AA and BB) and a mixed dimer (AB) upon UV irradiation. mdpi.com The kinetic data derived from the NMR spectra revealed that the formation of the mixed dimer AB can be as fast as the formation of the AA dimer. mdpi.com This approach enables the simultaneous study of multiple photoreactions in the same solution, providing valuable insights into their relative reactivities under identical experimental conditions. nih.govmdpi.com The photodimerization of this compound was found to be significantly faster than that of 9-bromothis compound when irradiated separately. mdpi.com

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic structure and optical properties of this compound. This compound exhibits characteristic absorption and emission spectra due to π-π* transitions within its conjugated aromatic system. mdpi.com

The UV-Vis absorption spectrum of this compound in a solvent like cyclohexane shows a well-defined vibronic structure, with several distinct bands in the range of approximately 300 to 380 nm. omlc.org The absorption spectrum is a result of transitions from the ground electronic state (S₀) to various vibrational levels of the first excited singlet state (S₁). The position and intensity of these bands are sensitive to the solvent and to substitution on the this compound ring. mdpi.com Increasing the extent of conjugation, for example by moving from naphthalene (B1677914) to this compound and then to tetracene, results in a red-shift of the absorption spectrum to longer wavelengths. mdpi.com

This compound is known for its strong blue fluorescence. archive.org Upon excitation with UV light, the molecule is promoted to an excited electronic state. It then relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also characterized by a distinct vibronic structure. omlc.org The fluorescence quantum yield of this compound is high, though it can be influenced by the solvent. For example, the quantum yield is 0.36 in cyclohexane and 0.27 in ethanol (B145695). omlc.org

Optical Properties of this compound
PropertyValueConditions
Absorption Maxima (λmax)~356 nm, ~375 nmin cyclohexane
Molar Extinction Coefficient (ε)9,700 cm⁻¹/Mat 356.2 nm in cyclohexane omlc.org
Fluorescence Emission Maxima~380 nm, ~400 nm, ~425 nmin cyclohexane, λex = 350 nm omlc.org
Fluorescence Quantum Yield (ΦF)0.36in cyclohexane omlc.org
Fluorescence Quantum Yield (ΦF)0.27in ethanol omlc.org

Computational Chemistry and Theoretical Modeling of Anthracene

Density Functional Theory (DFT) Calculations for Anthracene (B1667546)

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic structure and properties of molecules such as this compound and its derivatives. DFT calculations have been extensively applied to this compound to explore various aspects of its behavior. researchgate.netdergipark.org.trajol.infox-mol.net

Optimization of Molecular Geometry and Vibrational Spectra

DFT calculations are frequently employed to determine the optimized molecular geometry of this compound, providing precise information about bond lengths and angles. researchgate.netdergipark.org.tr This optimization process identifies the most stable spatial arrangement of atoms in the molecule. Following geometry optimization, DFT can be used to calculate vibrational frequencies, which correspond to the different ways the atoms in the molecule can vibrate. researchgate.netdergipark.org.tracs.org These calculated vibrational spectra, such as infrared (IR) and Raman spectra, can be compared with experimental data to validate the theoretical models and assist in assigning observed spectral bands to specific molecular vibrations. dergipark.org.trnih.govresearchgate.net Studies on this compound and its derivatives have shown good agreement between calculated and experimental vibrational spectra. researchgate.netnih.gov

HOMO-LUMO Energy Gap Analysis and Electronic Properties

A key application of DFT in studying this compound is the analysis of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the electronic properties, reactivity, and optical behavior of the molecule. ajol.infonmas.orgresearchgate.netthieme-connect.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and can influence the molecule's ability to absorb and emit light. researchgate.netthieme-connect.com DFT calculations have been used to determine the HOMO and LUMO energy levels of this compound and its derivatives, and these theoretical values often show good agreement with experimental measurements like those from cyclic voltammetry and UV-vis absorption spectroscopy. e-asct.org For example, the calculated energy gap of this compound has been reported to be around 3.59 eV using the B3LYP functional, which is close to the experimental value of 3.27 eV. nmas.org Studies on this compound-based zwitterions have shown that modifications can significantly alter the electronic structure and lead to a small HOMO-LUMO gap, influencing their redox and optical properties. researchgate.netthieme-connect.com

Intramolecular Charge Transfer (ICT) Studies

DFT and time-dependent DFT (TD-DFT) calculations are valuable tools for investigating intramolecular charge transfer (ICT) in this compound and its derivatives. researchgate.netasianpubs.orgnih.govacs.orgresearchgate.net ICT occurs when electron density shifts within a molecule upon excitation, typically from an electron-donating part to an electron-accepting part. By analyzing the distribution of electron density in the ground and excited states, computational methods can reveal the nature and extent of charge transfer. researchgate.netasianpubs.orgresearchgate.net Studies on this compound-based fluorophores and dyes have utilized DFT and TD-DFT to understand how structural modifications and solvent environments influence ICT character and related photophysical properties, such as solvatochromic effects and emission behavior. asianpubs.orgnih.govacs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, is a common technique to quantify intramolecular charge transfer. researchgate.net

Theoretical Prediction of Thermodynamic Parameters

DFT calculations can be used to theoretically predict various thermodynamic parameters for this compound and reactions involving it. dergipark.org.trchemrevlett.comjocpr.com These parameters can include reaction energies, activation energies, enthalpies, entropies, and Gibbs free energies. dergipark.org.trchemrevlett.comanjs.edu.iq For instance, DFT has been applied to study the thermal cracking of this compound, estimating bond energies and activation energies for different bond breaking processes. anjs.edu.iq In the context of Diels-Alder reactions involving this compound, DFT has been used to calculate thermodynamic and kinetic parameters, providing insights into reaction mechanisms and reactivity. chemrevlett.com Furthermore, dispersion-corrected DFT methods have been employed to predict solvation Gibbs energies for this compound, showing good agreement with experimental data. jocpr.com Cohesive energies of this compound crystals, which are related to thermodynamic stability, have also been assessed using dispersion-corrected DFT calculations. arxiv.orgaip.org

Modeling of Multi-Spin Excited States and Exchange Interactions

DFT is also applied to investigate multi-spin excited states and exchange interactions in systems involving this compound, particularly in this compound radical-linked π-conjugated spin systems. researchgate.netrsc.org These studies are relevant to understanding the magnetic properties and excited-state dynamics of such molecules. DFT calculations can determine parameters like exchange interactions (J values), g-values, and fine-structure splitting in different spin states. researchgate.netrsc.org The magnitude of exchange coupling can be influenced by the molecular structure, including the π-conjugation network, the type of radical, and the geometry of the linker connecting the this compound unit to other parts of the molecule. rsc.org Theoretical investigations using DFT contribute to the understanding of spin-coupling-dependent phenomena in optically excited states. acs.org

Quantum Chemical Methods Beyond DFT (e.g., Hartree-Fock)

While DFT is prevalent, other quantum chemical methods are also utilized in the theoretical study of this compound, often to complement or provide a benchmark for DFT results. The Hartree-Fock (HF) method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netucr.edudergipark.org.tr While computationally less demanding than some post-HF methods, HF theory does not fully account for electron correlation, which is crucial for accurately describing many molecular properties. ucr.edunih.gov Studies comparing DFT and HF methods for this compound have shown that DFT generally provides more accurate results for properties like energy band gaps. dergipark.org.trdergipark.org.tr Other advanced quantum chemical methods mentioned in the context of studying molecular systems, including those containing this compound derivatives, include Configuration Interaction (CI), Complete Active Space Self-Consistent Field (CASSCF), and Coupled Cluster (CC) methods. researchgate.netucr.eduoup.com These methods offer more sophisticated treatments of electron correlation, often at a higher computational cost, and can be used to investigate properties like excited states and magnetic exchange interactions. ucr.eduoup.com

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are employed to investigate how this compound molecules interact with each other and with other materials. These methods provide insights into structural arrangements, adsorption behavior, and electronic properties.

Adsorption Studies on Nanomaterials (e.g., Single-Walled Carbon Nanotubes)

Molecular dynamics simulations are used to study the adsorption of molecules, including PAHs like this compound, on carbon nanotubes (CNTs). These simulations can help predict adsorption affinities and understand the orientation and adsorbed states of the molecules on the nanotube surfaces researchgate.netacs.org. Studies have investigated the adsorption of this compound on both pristine and functionalized multi-walled carbon nanotubes (MWCNTs), exploring the adsorption mechanisms researchgate.netpan.pl. The effectiveness of this compound adsorption on materials incorporating MWCNTs is attributed to π-π interactions and van der Waals forces between the CNTs and the aromatic rings of this compound pan.pl. The high specific surface area of CNTs contributes to enhanced adsorption capacity and rate pan.plmdpi.com. Molecular dynamics simulations can leverage experimental adsorption measurements to validate and refine models of CNTs and the force fields used to describe interactions acs.org.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are calculated theoretically to visualize the charge distribution within a molecule and identify potential sites for intermolecular interactions nih.govsemanticscholar.org. The MEP map indicates electron-rich regions (often colored red) where nucleophilic attack is likely, electron-poor regions (often colored blue) susceptible to electrophilic attack, and neutral regions (white) nih.gov. For this compound derivatives, MEP analysis helps elucidate the presence of dynamic charging sites and variations in charge separation and position acs.org. These maps provide information about the regions from which a molecule can engage in intermolecular interactions nih.gov. Calculating MEP maps is a common practice in computational studies of this compound and its derivatives to predict their chemical properties and reactivity semanticscholar.org. The electrostatic potential can be visualized on the electron density isosurface scm.com.

Structural Modeling for Planar Oligomer Growth

Structural modeling, often involving Density Functional Theory (DFT) calculations and molecular dynamics simulations, is crucial for understanding the formation and structure of this compound-based oligomers and polymers rsc.orgresearchgate.net. This compound's rigid and planar structure makes it a suitable building block for creating extended π-conjugated systems frontiersin.orgnii.ac.jp. Modeling helps predict the geometry and stability of oligomers formed through reactions like photocycloaddition rsc.org. For instance, DFT calculations have been used to optimize the geometry of macrocycles containing diazathis compound units, revealing planar rigid structures suitable for photoproduct formation rsc.org. Structural studies, including DFT calculations, are also used to investigate the molecular structures of cyclic and acyclic oligomers formed from this compound units and acetylene (B1199291) linkers, examining their rigidity and interactions like transannular π-π interactions researchgate.net. The design of this compound derivatives with specific substituents and linkers is carefully considered in modeling to control steric hindrance and tune packing structures for desired properties nii.ac.jp.

Environmental Fate and Bioremediation of Anthracene

Occurrence and Distribution of Anthracene (B1667546) in Various Environmental Compartments

This compound is widely distributed throughout the environment, found in air, soil, water bodies, and sediments. chemtunes.comtsu.eduhibiscuspublisher.comasm.orgagriculturejournals.czzenodo.orgnih.gov Its distribution across these compartments is influenced by its physical and chemical properties, such as low water solubility and a strong tendency to adsorb to organic matter and particles. zenodo.orgnaturvardsverket.setpsgc-pwgsc.gc.ca

Sources of this compound in the Environment (e.g., Incomplete Combustion)

The primary source of this compound in the environment is the incomplete combustion of organic materials, including fossil fuels (coal, oil, and gas) and biomass (wood, tobacco). hibiscuspublisher.comnaturvardsverket.setpsgc-pwgsc.gc.caresearchgate.nethealth.state.mn.us Anthropogenic activities significantly contribute to its widespread distribution. researchgate.net Specific sources include emissions from coke ovens, motor vehicles, power plants, industrial processes (metal production, paper and wood processing), cigarette smoke, coal liquefaction products, diesel exhaust, and shale oils. naturvardsverket.setpsgc-pwgsc.gc.caresearchgate.nethealth.state.mn.ustsu.edu Natural sources like forest fires and volcanic activity also release PAHs, including this compound, into the environment. naturvardsverket.se Industrial sites, particularly those involved in the processing, combustion, and disposal of fossil fuels, are often associated with high PAH contamination. researchgate.net Spills and leaks from storage tanks also contribute to its presence. researchgate.net this compound is also found in products containing coal tar, such as paints, waterproof surface coatings, and roofing board, and can enter the environment through the use and spillage of these products. naturvardsverket.setpsgc-pwgsc.gc.catsu.edu Tyre wear and the recycling of tyres containing high-aromatic oils also contribute to PAHs in the environment. naturvardsverket.se

Presence in Soil, Water Bodies, Sediments, and Atmosphere

This compound has been detected in soil, natural water, sediments, sewage or wastewater treatment plants, the atmosphere, and even in food. naturvardsverket.seresearchgate.nettsu.edu In water, this compound tends to bind to particles and sediment. naturvardsverket.setpsgc-pwgsc.gc.ca While this compound has low water solubility, once dissolved, it can volatilize moderately. tpsgc-pwgsc.gc.ca It adsorbs very strongly to organic matter in soil. tpsgc-pwgsc.gc.ca When released into soil, it generally does not leach significantly into groundwater but binds to soil particles instead. naturvardsverket.seresearchgate.net However, studies have shown that this compound can be detected in groundwater, moving away from contaminated sites and affecting nearby drinking water wells. health.state.mn.us For instance, the Minnesota Pollution Control Agency detected this compound in groundwater at 16% of the contaminated sites they investigated, with a maximum level of 3,900 µg/L observed in drinking water near such sites. health.state.mn.us In the atmosphere, this compound exists both bound to particles and in the gas phase. naturvardsverket.se Some studies suggest that a large percentage of this compound can be found in water compared to the atmosphere. researchgate.net Soil acts as a significant repository for PAH compounds like this compound. agriculturejournals.cz Investigations into the concentration and distribution of PAHs in soil are relatively less frequent than in water and sediment. agriculturejournals.cz

Degradation Pathways and Mechanisms in the Environment

This compound undergoes various transformation processes in the environment, including volatilization, photo-oxidation, chemical oxidation, adsorption, leaching, and microbial degradation. researchgate.net Bioremediation, which utilizes microorganisms to degrade pollutants, is considered an effective and environmentally friendly approach for this compound removal. hibiscuspublisher.comresearchgate.nettsu.edubohrium.com

Photodegradation of this compound in Natural Waters

Photodegradation is an important degradation pathway for this compound in environmental condensed phases, including surface waters. syr.eduacs.org In natural water, photodegradation of this compound occurs, influenced by factors such as the intensity of solar radiation, time of day, latitude, and the depth and turbidity of the water body. researchgate.net The presence of molecular oxygen plays a role in photodegradation, with its presence increasing this compound's photolysis rates. syr.edu Photolysis kinetics in natural and pure waters are essentially the same, suggesting that dissolved organic matter in natural waters does not significantly affect the photochemical rates. syr.edu However, the local environment can play a role; for example, this compound photolysis was found to be six times faster at ice surfaces compared to liquid water. syr.edu Photolysis on the surface of soil is also faster than in water. syr.edu Studies have investigated the effects of substances like sodium chloride on this compound photolysis kinetics in aqueous solutions, showing that at concentrations higher than seawater, the rate constant remained relatively constant but was approximately twice the rate in deionized water. acs.org The presence of phenolic compounds can either accelerate or inhibit this compound photodegradation depending on the solvent; in water, inhibition was observed, potentially due to quenching of photo-produced reactive oxygen species. researchgate.net Dissolved organic matter can also influence photodegradation, with some types inhibiting the photolysis of this compound. scilit.com

Microbial Degradation and Bioremediation Strategies

Microbial degradation is considered the principal process for the removal of PAHs, including this compound, from the environment. scielo.br This process involves the breakdown of organic compounds through biotransformation into less complex metabolites or mineralization into water, carbon dioxide, or methane. researchgate.net Bioremediation offers an inexpensive and practical solution compared to physical and chemical methods, which can be expensive and may just transfer PAHs from one phase to another. researchgate.nettsu.edu Microorganisms, primarily bacteria, algae, and fungi, are capable of degrading PAHs. researchgate.net

Bacterial Biodegradation (e.g., Mycobacterium sp., Bacillus thuringiensis)

A variety of bacterial species have the ability to utilize this compound as a sole source of carbon and energy. nih.govpjoes.com This includes genera such as Pseudomonas, Sphingomonas, Nocardia, Beijerinckia, Rhodococcus, and Mycobacterium. pjoes.com The initial reactions in bacterial degradation of this compound are often catalyzed by multicomponent dioxygenases, which incorporate both atoms of molecular oxygen into the this compound nucleus to produce cis-dihydrodiols. nih.govethz.ch

Mycobacterium species, including Mycobacterium sp. strain PYR-1 and Mycobacterium sp. strain LB501T, are known to degrade PAHs containing more than two rings, such as this compound. asm.orgnih.govpjoes.comnih.govasm.org Mycobacterium sp. strain PYR-1 has demonstrated high efficiency in degrading this compound, with studies showing around 92% degradation after 14 days of incubation. nih.govasm.org This strain can mineralize this compound, evolving CO2. nih.gov Metabolites identified during this compound degradation by Mycobacterium sp. strain PYR-1 include cis-1,2-dihydroxy-1,2-dihydrothis compound, 6,7-benzocoumarin, 1-methoxy-2-hydroxythis compound, and 9,10-anthraquinone. nih.govasm.org A novel ring fission product, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid, has also been isolated. nih.govasm.org Mycobacterium sp. strain LB501T utilizes this compound as a sole carbon and energy source and can grow as a biofilm on solid this compound, which is suggested to optimize substrate bioavailability. asm.orgnih.gov This strain may degrade this compound through a novel pathway involving o-phthalic acid and protocatechuic acid. asm.orgnih.gov

Bacillus thuringiensis is another bacterial species that has shown the ability to degrade this compound. tsu.edubohrium.commdpi.com A strain of Bacillus thuringiensis, AT.ISM.1, isolated from a fly ash deposition site, demonstrated approximately 91% degradation of this compound (at a concentration of 40 mg/L) after two weeks of incubation under specific conditions (33-36°C and pH 6.8-7). bohrium.com This was reported as the first instance of this compound degradation by B. thuringiensis. bohrium.com Another study identified Bacillus thuringiensis as a good degrader of both naphthalene (B1677914) and this compound, with acidic conditions favoring degradation. tsu.edu Bacillus cereus strain S13, a rhizospheric bacterium, has also shown significant this compound degradation capacity, with an efficiency of 82.29% after 120 hours of incubation, degrading this compound to 9,10-dihydroxy-anthracene and anthraquinone (B42736). nih.gov

The rate of bacterial biodegradation of this compound is influenced by environmental factors such as temperature, pH, salinity, and pollutant concentration. hibiscuspublisher.com Moderate temperatures (15–30 °C) and slightly alkaline conditions are generally favorable for biodegradation. hibiscuspublisher.com High pollutant concentrations can decrease the degradation potential due to toxicity and induction effects. tsu.eduhibiscuspublisher.com

Here is a table summarizing some bacterial degradation data for this compound:

Bacterial StrainInitial this compound ConcentrationIncubation TimeDegradation EfficiencyMetabolites IdentifiedSource
Mycobacterium sp. strain PYR-1Not specified14 days92%cis-1,2-dihydroxy-1,2-dihydrothis compound, 6,7-benzocoumarin, 1-methoxy-2-hydroxythis compound, 9,10-anthraquinone, 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid nih.govasm.org
Bacillus thuringiensis AT.ISM.140 mg/L2 weeks~91%Some diphenol metabolites bohrium.com
Bacillus cereus S131000 mg/L120 hours82.29%9,10-dihydroxy-anthracene, anthraquinone nih.gov
Bacillus circulans SBA120.5-1.0 mg/50ml6 days87.5%Not specified scielo.br
Kurthia sp. SBA40.5-1.0 mg/50ml6 days86.6%Not specified scielo.br

This table illustrates the varying degradation efficiencies among different bacterial strains and experimental conditions, highlighting the potential of these microorganisms for this compound bioremediation.

Fungal Biodegradation (e.g., Aspergillus glaucus, white-rot fungi)

Studies have demonstrated the capacity of various fungal species to degrade this compound. The Antarctic fungal strain Aspergillus glaucus AL1, for instance, has shown significant potential in removing this compound from culture media, utilizing it as a sole carbon source mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Research indicates that A. glaucus AL1 can decrease this compound concentrations by 44% over a 15-day period in liquid medium mdpi.comresearchgate.netresearchgate.net. This degradation is attributed to intracellular enzymes mdpi.com.

White-rot fungi, a group of basidiomycetes known for their ability to degrade lignin, are also effective in this compound biodegradation due to their production of non-specific extracellular enzymes, particularly lignin-modifying enzymes (LMEs) like laccase and manganese peroxidase (MnP) nih.govtandfonline.comtandfonline.compsu.edu. Studies on various white-rot fungal strains, including Trametes versicolor and Oxyporus sp., have shown significant this compound degradation rates nih.govtandfonline.com. For example, Trametes versicolor v21te and T. versicolor v22da were able to degrade 64% and 52% of this compound (initial concentration 400 mg/L) respectively over 28 days, with their laccase and MnP activities increasing during the process nih.govtandfonline.comtandfonline.com. Phanerochaete chrysosporium, another well-studied white-rot fungus, has also shown the ability to degrade this compound, although the efficiency can vary between species and conditions nih.govcsic.esnih.gov. Non-ligninolytic fungi like Penicillium simplicissimum have also demonstrated high this compound degradation efficiency, with one study reporting 86% degradation of 100 µM this compound after 61 days csic.esnih.gov.

Identification of Novel Biodegradation Metabolites (e.g., Diphenol Metabolites)

The biodegradation of this compound by microorganisms leads to the formation of various metabolites. While common metabolites like anthraquinone are often observed, research has also identified novel intermediates, including diphenol metabolites bohrium.comnih.gov.

In the biodegradation of this compound by Bacillus thuringiensis strain AT.ISM.1, some diphenol metabolites were identified for the first time as by-products, suggesting a potentially new degradation pathway bohrium.comnih.gov. Aspergillus glaucus AL1 has been reported to produce 2-hydroxy-1-naphthoic acid, o-phthalic acid, and protocatechuic acid as intermediates in this compound catabolism dntb.gov.uaresearchgate.net. Another study involving the marine alga Ulva lactuca identified anthraquinone, phthalic anhydride (B1165640), salicylic (B10762653) acid, and phthalic acid as this compound metabolites frontiersin.orgresearchgate.net. The bacterium Martelella sp. strain AD-3 degrades this compound via two routes, one of which involves dioxygenation at C-1,2 and proceeds through 6,7-benzocoumarin, 3-hydroxy-2-naphthoic acid, salicylic acid, and gentisic acid researchgate.net. The other route involves metabolizing this compound to 9,10-anthraquinone researchgate.net. Mycobacterium species can metabolize this compound, with evidence suggesting the formation of 1,2-dihydroxythis compound and potentially 1-methoxy-2-hydroxythis compound, a novel metabolite in some studies pjoes.com.

Enzymatic Mechanisms in this compound Biodegradation (e.g., Dioxygenases, Monooxygenases)

The enzymatic degradation of this compound primarily involves oxygenase enzymes, particularly dioxygenases and monooxygenases, which initiate the attack on the aromatic rings frontiersin.orgresearchgate.netsci-hub.senih.gov.

In aerobic bacterial degradation, dioxygenases typically catalyze the initial hydroxylation of an aromatic ring, forming a cis-dihydrodiol pjoes.comsci-hub.senih.gov. This is followed by dehydrogenation to a diol intermediate, which is then subject to ring cleavage by either intradiol or extradiol dioxygenases sci-hub.senih.gov. For example, catechol 1,2-dioxygenase is involved in the degradation of catechol, a common intermediate in PAH breakdown pathways mdpi.comresearchgate.netdntb.gov.uaresearchgate.net. Phenol 2-monooxygenase has also been implicated in the process mdpi.comresearchgate.netdntb.gov.uaresearchgate.net.

White-rot fungi utilize extracellular lignin-modifying enzymes like laccase and manganese peroxidase (MnP) for this compound degradation nih.govtandfonline.comtandfonline.compsu.edu. These enzymes have low substrate specificity, allowing them to act on a wide range of aromatic pollutants nih.govtandfonline.comtandfonline.com. Studies have shown a correlation between increased laccase and MnP activity and higher this compound degradation efficiency in white-rot fungi nih.govtandfonline.com.

Research on the marine alga Ulva lactuca revealed the increased expression of various enzymes potentially involved in this compound degradation, including aromatic ring dioxygenase, 2-oxoglutarate Fe (II) dioxygenases (2-OGDOs), flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases, and cytP450 monooxygenases frontiersin.orgresearchgate.net. This suggests multiple enzymatic pathways can be active in this compound metabolism.

Half-Life and Persistence of this compound in Different Environmental Matrices

The persistence of this compound in the environment is influenced by factors such as the environmental matrix (soil, water, sediment), temperature, pH, organic matter content, and the presence of microbial communities sciendo.com. This compound can undergo abiotic degradation, such as photolysis, particularly in water exposed to sunlight nih.gov. In distilled water exposed to natural sunlight, this compound showed a rapid photolysis with a half-life of about 35 minutes under midday summer sunlight nih.gov. Under average winter solar conditions, the photolytic half-life was longer, around 4.8 hours nih.gov.

In biotic samples of stored sewage sludge, the half-life of PAHs, including this compound, ranged from 17 to 126 days, significantly shorter than in abiotic samples where half-lives ranged from 32 to 2048 days sciendo.com. This highlights the crucial role of microorganisms in reducing this compound persistence sciendo.com. In soil and sediment, the half-lives of three-ring PAHs like phenanthrene (B1679779) (structurally similar to this compound) can range from 16 to 126 days, while larger PAHs show much longer persistence tandfonline.com. Lower organic matter content in landscaping materials has been associated with shorter half-lives for some lower molecular weight PAHs nih.gov.

Advanced Bioremediation Technologies for this compound-Contaminated Sites

Advanced bioremediation technologies leverage the metabolic capabilities of microorganisms and plants to clean up this compound-contaminated sites. These techniques aim to enhance the natural degradation processes.

Rhizoremediation, which utilizes the synergistic relationship between plants and rhizosphere microorganisms, has shown promise in the remediation of this compound-contaminated soil internationalscholarsjournals.orgmdpi.com. Studies using ryegrass (Lolium multiflorum) in mycorrhizospheric soil demonstrated rapid degradation of this compound internationalscholarsjournals.org. Over 60 days, this compound concentrations in soil decreased significantly in the presence of ryegrass and associated mycorrhizal fungi internationalscholarsjournals.org.

Biostimulation, involving the addition of nutrients or other agents to enhance the activity of indigenous microbial communities, is another approach used to accelerate this compound biodegradation in soil mdpi.comresearchgate.net. Optimization of biostimulant levels, such as organic fertilizer, palm kernel oil, and activated carbon, has been shown to significantly enhance this compound removal efficiency researchgate.net. One study achieved a predicted maximum this compound reduction of 91.04% in contaminated soil using optimized biostimulant levels over nearly 6 weeks researchgate.net.

Other advanced bioremediation techniques for PAH-polluted soils that can be applied to this compound contamination include composting, vermiremediation, mycoremediation (using fungi), and electrokinetic bioremediation mdpi.com. These methods aim to improve the bioavailability of PAHs and create favorable conditions for microbial degradation mdpi.com. While bacterial cultures are known to degrade lower molecular weight PAHs like this compound, the efficiency can vary depending on the specific strain and conditions mdpi.comnih.gov.

This compound Degradation by White-Rot Fungi

Fungal StrainInitial this compound ConcentrationIncubation TimeThis compound DegradedReference
Trametes versicolor v21te400 mg/L28 days64% nih.govtandfonline.comtandfonline.com
Trametes versicolor v22da400 mg/L28 days52% nih.govtandfonline.comtandfonline.com
Trametes hirsuta400 mg/L28 days34% nih.govtandfonline.comtandfonline.com
Oxyporus sp.400 mg/L28 days20% nih.govtandfonline.comtandfonline.com
Phanerochaete chrysosporium100 µM61 days~40% csic.esnih.gov
Irpex lacteus100 µM61 days~38% csic.esnih.gov
Pleurotus ostreatus100 µM61 days~15% csic.esnih.gov

This compound Degradation by Aspergillus glaucus AL1

Initial this compound ConcentrationIncubation TimeThis compound DegradedReference
0.3 g/L15 days44% mdpi.comresearchgate.netresearchgate.net

This compound Degradation in Mycorrhizospheric Soil with Ryegrass

Initial this compound Concentration in SoilIncubation TimeFinal this compound Concentration in SoilPercentage ReductionReference
10 mg/kg60 days0.31 mg/kg~96.9% internationalscholarsjournals.org
25 mg/kg60 days0.45 mg/kg~98.2% internationalscholarsjournals.org
50 mg/kg60 days0.89 mg/kg~98.2% internationalscholarsjournals.org
75 mg/kg60 days1.89 mg/kg~97.5% internationalscholarsjournals.org
100 mg/kg60 days2.43 mg/kg~97.6% internationalscholarsjournals.org

Anthracene in Materials Science and Advanced Applications

Anthracene (B1667546) Derivatives in Organic Electronics and Optoelectronics

This compound derivatives play a crucial role in the development of organic electronic and optoelectronic devices. Their favorable electronic properties, including appropriate energy levels and high charge carrier mobility, make them suitable for use as active layers in various device architectures.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been extensively studied and utilized as emitting materials and host materials in OLEDs, particularly for achieving blue emission. The intrinsic blue fluorescence of this compound makes it a suitable core structure for blue light-emitting materials. mdpi.comwikipedia.org Researchers have developed various this compound derivatives by incorporating different functional groups to optimize their thermal stability, photoluminescence quantum yield, and electroluminescent performance. mdpi.comresearchgate.net

For instance, studies have reported this compound host derivatives containing diarylsilyl groups, demonstrating notable external quantum efficiency (EQE) and desirable CIE coordinates. mdpi.com Other this compound derivatives incorporating dibenzofuran (B1670420) and naphthyl moieties as side groups have also shown promising EQE values and low efficiency roll-off. mdpi.com The thermal stability of this compound derivatives, indicated by high glass transition temperatures (Tg), is crucial for the operational lifetime of OLEDs. mdpi.com

Research highlights the development of deep blue-emitting this compound derivatives that utilize triplet-triplet fusion (TTF) to enhance efficiency. acs.orgnih.gov By carefully designing the molecular structure to control π-conjugation and suppress non-radiative processes, researchers have achieved high radiative singlet-exciton ratios from the TTA process, pushing the efficiency of blue fluorescent OLEDs beyond theoretical limits. nih.gov

Table 1: Examples of this compound Derivatives in Blue OLEDs

This compound DerivativeKey Structural FeaturesReported EQE (%)CIE CoordinatesReference
This compound host derivatives with diarylsilyl groupsDiarylsilyl functionalization6.3(0.142, 0.149) mdpi.com
This compound derivatives with dibenzofuran/naphthylDibenzofuran and naphthyl side groups8.1(0.123, 0.171) mdpi.com
2-NaAn-1-PNaNaphthalen-3-yl and phenylnaphthyl moieties8.3(0.133, 0.141) mdpi.com
Deep blue-emitting derivatives utilizing TTFDesigned for enhanced triplet-triplet fusionUp to 10.2(0.134, 0.131) nih.gov

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

This compound and its derivatives are important organic semiconductors used in OFETs. Their planar structure and strong intermolecular interactions contribute to high charge carrier mobilities, which are essential for transistor performance. researchgate.netresearchgate.net While this compound itself may not exhibit strong FET characteristics due to its relatively small π-electronic system, its derivatives with extended π-conjugation and appropriate substituents show significantly improved performance. researchgate.netnih.gov

Functionalization of the this compound core at different positions allows for tuning of charge transport properties, molecular packing, and stability. researchgate.netmdpi.comnih.gov For instance, 2,6-diphenyl this compound (2,6-DPA) has demonstrated high p-type mobilities in both OTFTs and organic single-crystal transistors. mdpi.com The molecular packing arrangement in the solid state, such as herringbone or lamellar motifs, and intermolecular distances significantly influence charge transport ability. mdpi.comnih.gov

Research has focused on developing this compound derivatives with improved solubility and thermal stability for solution-processed OFETs. researchgate.net Asymmetric this compound derivatives with side alkyl chains have been designed to achieve high-performance p-type semiconductors with good solubility and thermal stability, suitable for printed electronics applications. researchgate.net

Table 2: Charge Mobility of Selected this compound-Based Organic Semiconductors in OFETs

Organic SemiconductorStructure TypeMobility (cm²/Vs)Reference
This compoundParent compoundNot strong nih.gov
Bisthienyl this compound derivativeThiophene (B33073) functionalization0.50 nih.gov
2,6-diphenyl this compound (2,6-DPA)Phenyl substitution at 2,6Up to 14.8 (OTFT) mdpi.com
2,6-di(2-naphthyl)this compound (dNaAnt)Naphthyl substitution at 2,612.3 (single crystal) cas.cn
Di(phenylvinyl)this compound (DPVAnt)Phenylvinyl functionalizationHigh researchgate.net
2,6‐bis‐phenylethynyl‐this compound (BPEA)Phenylethynyl at 2,64.52 (single crystal) researchgate.net
6-(4-(-2 Ethyl Octyl) Phenyl) 2Phenyl this compound (EOPPA)Asymmetric alkyl chain> 0.18 researchgate.net

Solar Cells and Photovoltaic Applications

This compound-based materials are also being explored for use in solar cells, particularly in organic solar cells (OSCs) and perovskite solar cells (PSCs), often serving as hole-transporting materials (HTMs) or components of the light-harvesting active layer. mdpi.commdpi.comresearchgate.net The planar structure and favorable energy levels of this compound derivatives contribute to efficient charge transport and suitable alignment with other layers in photovoltaic devices. mdpi.commdpi.comjmaterenvironsci.com

Researchers have designed and synthesized this compound-based HTMs with various donor groups and π-conjugation extensions to optimize their performance in PSCs. mdpi.commdpi.com Studies have shown that incorporating diarylamine or triarylamine units into this compound-based small molecules can lead to high power conversion efficiencies (PCEs) in PSCs. mdpi.com The use of TIPS-anthracene derivatives as a π-conjugation part in D-π-D type HTMs has also shown promising PCEs and good long-term stability in PSCs. mdpi.com

This compound-based dyes have also been investigated for dye-sensitized solar cells (DSSCs), where their ability to harvest light and facilitate electron injection is crucial. researchgate.net

Fluorescent Probes and Sensors Based on this compound

The strong fluorescence of this compound makes it an excellent fluorophore for the development of fluorescent probes and sensors. This compound-based sensors can detect a variety of analytes, including metal ions, pH changes, and biological molecules, through changes in their fluorescence properties upon interaction with the target analyte. mdpi.comsemanticscholar.orgnih.govbohrium.comx-mol.net

Metal Ion Sensing and Chelation-Enhanced Fluorescence

This compound-based probes are widely used for the selective and sensitive detection of metal ions. mdpi.comsemanticscholar.orgnih.govbohrium.combeilstein-journals.org The sensing mechanism often involves chelation, where the this compound derivative binds to the metal ion, leading to a change in fluorescence intensity or wavelength. Chelation-enhanced fluorescence (CHEF) is a common mechanism, where the binding of a metal ion inhibits a photoinduced electron transfer (PET) process that would otherwise quench the fluorescence of the this compound moiety, resulting in a "turn-on" fluorescence response. nih.govacs.org

This compound-based chemosensors have been developed for detecting various metal ions, including mercury (Hg²⁺), chromium (III) (Cr³⁺), and iron (Fe³⁺). semanticscholar.orgnih.govbohrium.comacs.org For example, this compound-bearing thioacetals have been synthesized as fluorescent "turn-on" chemodosimeters for Hg²⁺ ions, exhibiting high selectivity and sensitivity. acs.org Another this compound-based probe integrated with a thiophene moiety has shown selective and sensitive detection of Cr³⁺ ions in aqueous media with a "turn-on" fluorescence response and a low detection limit. semanticscholar.orgnih.gov Dipodal fluorescent systems based on an this compound platform have been developed for the sensitive determination of Fe³⁺ ions through a quenching effect. bohrium.com

Table 3: Examples of this compound-Based Fluorescent Sensors for Metal Ions

Sensor TypeTarget Metal Ion(s)Sensing Mechanism(s)Fluorescence ResponseReference
This compound-bearing thioacetalsHg²⁺PET inhibitionTurn-on acs.org
This compound-thiophene Schiff base probeCr³⁺C=N bond hydrolysis, PETTurn-on semanticscholar.orgnih.gov
Dipodal this compound-based systemFe³⁺Quenching effectTurn-off bohrium.com
This compound coupled adenine (B156593) derivativesCu²⁺PET sensory systemsON-OFF quenching beilstein-journals.org
This compound-type boronic acid fluorophoreSugar (indirectly via complexation)PET inhibitionTurn-on frontiersin.org
9-anthracenecarboxaldehyde derivativesHS⁻Nucleophilic reactionSensitive detection nih.gov

pH Probes and Biosensors

This compound derivatives can also be designed to function as pH probes and biosensors. By incorporating functional groups that are sensitive to changes in proton concentration, the fluorescence of the this compound moiety can be modulated by pH. mdpi.comx-mol.netcapes.gov.br

For instance, an this compound-based fluorescence sensor with a guanidine (B92328) group has been developed for detecting high pH values. x-mol.net The fluorescence of this sensor increases with decreasing pH in a specific range, and the sensing mechanism is attributed to structural differences between the flexible guanidine and the rigid resonance-stabilized guanidinium (B1211019) moiety in the protonated form. x-mol.net

This compound-based structures are also being explored in the development of biosensors, including DNA-based hybridization sensors and sensors for other biological species. mdpi.comfrontiersin.org The inherent fluorescence and modifiable structure of this compound make it a versatile platform for creating probes that can interact with and report on biological processes or the presence of specific biomolecules. A copolymer containing both this compound and ferrocene (B1249389) units has been synthesized as a dual pH/sulfide sensor, demonstrating the potential for this compound in multi-analyte sensing platforms. capes.gov.br

Bioimaging Applications of this compound Probes

This compound derivatives are widely employed as fluorescent probes in bioimaging due to their excellent luminescence properties, chemical stability, and ease of chemical modification. icmab.esnih.gov These probes convert chemical and biological information into detectable signals, enabling the visualization of biomolecules and processes. icmab.es The introduction of polar substituents can enhance the lipophilicity of this compound derivatives, improving their suitability as bioimaging probes. researchgate.net

This compound-based probes have been developed for various bioimaging applications, including the detection of specific ions and molecules within living cells. For instance, this compound-based fluorescent probes have been designed for the selective and sensitive detection of chromium (III) ions in aqueous media and living cells. nih.gov Another example includes this compound-containing thioacetals that function as selective chemodosimeters for mercury (II) ions in solution and living cells, exhibiting a significant fluorescence turn-on response upon binding. acs.orgmdpi.com

Research has also explored the use of this compound-guanidine derivatives that form highly emissive T-shaped dimers within breast cancer cell lines, demonstrating a self-assembly mechanism applicable to bioimaging. nih.govacs.org The fluorescence emission of such probes can be sensitive to the local cellular environment, including viscosity and water content, suggesting their potential as biosensors for intracellular conditions. nih.govacs.org Furthermore, this compound carboxamide-based probes have been developed for the rapid and sensitive detection of mitochondrial hypochlorite (B82951) in living cells, showcasing good photostability and desirable optical properties for biological systems. preprints.orgmdpi.com this compound-based sensors have also shown promise in therapeutic studies, such as an aluminum(III) sensor used in an Alzheimer's disease model of Drosophila for imaging and therapeutic potential assessment via metal chelation. nih.gov

The luminescence properties of this compound derivatives, particularly their high quantum yields and distinct absorption and emission peaks, are key to their effectiveness as fluorescent markers in bioimaging. icmab.esnih.gov

This compound in Polymeric Materials

This compound has a long history in polymer science and is a crucial building block for creating polymers with tailored properties for high-end applications. epa.govresearchgate.netresearchgate.net Its incorporation into polymer structures is driven by its tunable luminescence, facile energy and charge transfer, and unique photo- and thermoreversible dimerization capabilities. epa.govresearchgate.net

Photo- and Thermoreversible Dimerization in Polymer Science

The [4+4] photocycloaddition reaction of this compound is a key property exploited in polymer science for creating materials with reversible properties. epa.govresearchgate.netresearchgate.net Under UV irradiation (typically 365 nm), this compound moieties can undergo dimerization, leading to the formation of covalent cross-links in polymers. mdpi.com This dimerization is reversible; the cycloadduct can cleave back to the original this compound units upon exposure to different wavelengths of light (e.g., 254 nm) or heat (typically above 150 °C). researchgate.netmdpi.comacs.orgnih.gov

This reversible dimerization allows for the design of dynamic polymer networks and stimuli-responsive materials. mdpi.comacs.orgnih.gov For example, incorporating this compound into polymer side chains enables the formation of supramolecular or covalent cross-linkages that can be controlled by light or temperature. researchgate.net This photo- and thermoreversible behavior is utilized in the development of self-healing materials, shape-memory polymers, and recyclable covalent adaptable networks (CANs). mdpi.comacs.orgnih.gov

While thermal reversion of this compound dimers can provide quantitative debonding, it often requires substantial heating that may lead to material degradation. acs.orgnih.gov Research continues to explore ways to achieve reversible bond formation and cleavage under more practical conditions. acs.orgnih.gov

Energy and Charge Transfer in this compound-Containing Polymers

This compound's electronic properties facilitate efficient energy and charge transfer processes within polymer matrices. epa.govresearchgate.net These processes are fundamental to the function of organic electronic devices and sensors. This compound-based polymers can exhibit tunable luminescence and serve as active materials in organic light-emitting devices (OLEDs) and solar cells. icmab.esresearchgate.netrsc.org

Studies on this compound-based conjugated polymers have investigated their electron and hole transport properties. For instance, a study on an this compound-containing poly(p-phenylene-ethynylene)-alt-poly(p-phenylene-vinylene) (AnE-PVstat) showed ambipolar behavior with electron mobility higher than hole mobility, suggesting the potential of such polymers for high-performance ambipolar materials in plastic electronics. researchgate.net

Energy transfer can also be sensitized in polymerized films containing this compound derivatives. Research has shown that triplet energy transfer can occur from a metal-to-ligand charge transfer excited state to an this compound-acrylate derivative incorporated into a polymer network, followed by long-range energy migration. pnas.org This process can then sensitize electron transfer to a suitable trap molecule over significant distances. pnas.org

The ability of this compound to participate in energy and charge transfer makes this compound-containing polymers valuable for applications requiring the efficient movement of excitons or charge carriers. epa.govresearchgate.netresearchgate.netpnas.org

Thermochromic and Photochromic Materials

This compound derivatives are investigated for their use in thermochromic and photochromic materials, which exhibit reversible color changes in response to temperature or light, respectively. rroij.comrroij.com These materials have potential applications in indicators, smart coatings, and data storage. acs.orgmdpi.commdpi.com

Photochromism in this compound-based systems often involves the reversible photodimerization reaction. researchgate.netmdpi.comacs.orgnih.gov The monomeric this compound absorbs light and can undergo dimerization, resulting in a change in the material's absorption spectrum and thus its color. researchgate.netmdpi.comacs.orgnih.gov The reverse reaction, induced by heat or different wavelengths of light, restores the original color. researchgate.netmdpi.comacs.orgnih.gov

Thermochromism, a thermally induced reversible color change, can also be observed in some this compound-containing systems, sometimes linked to the thermal reversion of photodimers or other temperature-sensitive molecular rearrangements. acs.orgnih.govupenn.edu The design of photochromic and thermochromic materials based on electron transfer mechanisms is an active area of research, with this compound derivatives playing a role due to their modifiable electronic behavior. mdpi.comresearchgate.net

Studies have explored incorporating photoactive this compound-9,10-dicarboxylic acid into coordination polymers to tune their photochromic properties. researchgate.net This highlights how this compound's photoactivity can be leveraged to create materials with switchable optical properties.

This compound in Medicinal Chemistry and Biological Systems (Excluding Dosage/Administration)

This compound and its derivatives have garnered significant attention in medicinal chemistry and for studying biological systems due to their interactions with biomolecules, particularly DNA. rroij.comnih.govrroij.comrroij.comwisconsin.edueurekaselect.com While some this compound derivatives have shown potential therapeutic applications, research also focuses on their use as probes to understand biological processes. rroij.comnih.govrroij.comrroij.comwisconsin.edueurekaselect.com

This compound derivatives have been investigated for various biological activities, including potential anticancer properties, often linked to their ability to interact with DNA. nih.govrroij.comrroij.comeurekaselect.com The planar structure of the this compound nucleus allows it to interact with DNA base pairs. rroij.comwisconsin.edu

DNA Intercalation and Probing DNA Cleavage

A key mode of interaction between planar polycyclic aromatic hydrocarbons like this compound and DNA is intercalation. wisconsin.edutandfonline.comresearchgate.net Intercalation involves the insertion of the planar molecule between the stacked base pairs of the DNA double helix. wisconsin.edutandfonline.comresearchgate.net This process can disrupt DNA structure and function. wisconsin.edusci-hub.se

This compound derivatives are utilized as probes to study DNA binding and cleavage. Their fluorescence properties can be used to monitor ligand binding to DNA, as the fluorescence of this compound derivatives can be quenched by GC sequences and enhanced by AT sequences, potentially helping to identify binding sites. wisconsin.edu

Anthryl probes, due to their long-lived triplet excited states, can induce DNA damage and strand cleavage. rroij.comwisconsin.edu Studies have shown that certain this compound derivatives can cause single-strand scission of DNA, and some anthraquinone (B42736) derivatives can even lead to double-strand scission upon irradiation. mdpi.com The mechanism of DNA cleavage often involves the generation of reactive species, such as radicals, upon photoactivation of the this compound moiety. mdpi.comnih.gov

Research has investigated the DNA binding characteristics of this compound derivatives, including binding constants and modes of interaction (e.g., intercalation, groove binding). tandfonline.comresearchgate.netnih.govresearchgate.net For instance, studies on dibenzo[a,h]this compound have shown it binds to DNA via intercalation, with hydrogen bonding and van der Waals forces playing a significant role. tandfonline.comresearchgate.net The binding affinity can be influenced by substituents on the this compound core. nih.gov

Anticancer Activity and Therapeutic Agents

This compound derivatives have garnered considerable attention for their potential as anticancer agents. The anthraquinone moiety, a diketo derivative of this compound, forms the core of several existing chemotherapeutic agents, including doxorubicin, daunorubicin, epirubicin, idarubicin, valrubicin, mitoxantrone, and pixantrone. mdpi.comresearchgate.netbenthamdirect.com Research endeavors are actively exploring new this compound-based compounds through structural modifications to develop more effective and less toxic therapeutic agents. benthamdirect.comnih.gov

Studies have demonstrated the cytotoxic activity of anthraquinones, often through the induction of DNA damage in tumor cells. mdpi.com Preclinical investigations have shown that certain anthraquinone derivatives, such as emodin (B1671224) and aloe-emodin, can induce apoptosis and cell cycle arrest in cancer cells. mdpi.com The anticancer potential of anthraquinones and their derivatives has been reported against various cancer cell lines and targets. nih.gov For example, some anthraquinone derivatives have shown selective cytotoxicity towards specific human cancer cell lines, such as HepG2 and MCF-7 cells. nih.gov

The mechanistic studies investigating the anticancer effects of these compounds include analyses of annexin (B1180172) V staining and caspase expression, as well as studies in xenograft mouse models. nih.gov These studies aim to elucidate the pathways by which this compound derivatives exert their therapeutic effects. nih.gov

Singlet Oxygen Detection and Photodynamic Therapy

Singlet oxygen (¹O₂) is a crucial reactive oxygen species (ROS) involved in photodynamic therapy (PDT), a treatment modality for cancer that utilizes photosensitizing agents activated by light to generate cytotoxic ROS. nih.govresearchgate.netfrontiersin.org this compound and its derivatives are recognized as promising moieties for the design of fluorescent probes capable of detecting singlet oxygen due to their high reactivity and specificity towards ¹O₂ while avoiding other ROS. acs.org

The reaction between singlet oxygen and this compound typically proceeds via a [4+2] cycloaddition reaction, forming an endoperoxide. acs.org This reaction can be utilized for both detecting and carrying singlet oxygen. researchgate.netfrontiersin.org The presence of electron-releasing groups at the 9 and 10 positions of the this compound core can significantly enhance its reactivity towards ¹O₂. acs.org For instance, 9,10-dimethylthis compound (B165754) (DMA) is used as a ¹O₂ probe due to the increased reactivity conferred by the methyl groups. acs.org

In the context of PDT, this compound-based endoperoxides are being explored as self-sensitized singlet oxygen carriers, particularly for enhancing the effects in hypoxic tumor environments where oxygen availability is limited. researchgate.netfrontiersin.org These compounds can capture singlet oxygen upon irradiation and release it, potentially even in the dark. frontiersin.org Studies have demonstrated the ability of this compound analogs, such as diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), to monitor ¹O₂ formation in cell culture during PDT, regardless of the photosensitizer's subcellular localization. nih.gov

Research involving this compound-functionalized semiconducting compounds has shown their ability to generate singlet oxygen upon irradiation and exhibit phototoxicity in cancer cells. frontiersin.org The ability of these compounds to capture and release ¹O₂ reversibly with or without irradiation presents a strategy for fractionated delivery of singlet oxygen, which could help alleviate tumor hypoxia and improve therapeutic efficacy. frontiersin.org

Alzheimer's Disease Models and Metal Chelation Therapy

Research has explored the potential of this compound-based compounds in the context of Alzheimer's disease (AD), particularly in relation to metal chelation therapy. A fluorescent turn-on this compound-based probe, (E)-N′-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB), has been synthesized and investigated for its ability to sense aluminum(III) ions. acs.orgnih.gov Aluminum ions have been implicated in some neurodegenerative processes, including those relevant to Alzheimer's disease models. acs.orgnih.govoatext.comdntb.gov.ua

This this compound-based probe exhibits selective and sensitive fluorometric sensing of Al³⁺ ions, with a significant enhancement in fluorescence intensity upon binding. acs.orgnih.gov The sensing mechanism involves a restricted photoinduced electron transfer (PET) mechanism coupled with a chelation-enhanced fluorescence (CHEF) effect. acs.orgnih.gov

Beyond sensing, the therapeutic potential of AHB against Al³⁺ ion-induced tau protein toxicity has been evaluated in an Alzheimer's disease model using Drosophila. acs.orgnih.govresearchgate.net The study indicated that AHB showed therapeutic potential, demonstrating a notable rescue in the eye phenotype of the Drosophila model. acs.orgnih.govresearchgate.net This suggests a role for metal chelation by this compound-based compounds in mitigating the effects of metal ions potentially involved in the progression of Alzheimer's-like pathologies in model organisms. The in vivo interaction of AHB with Al³⁺ in the gut tissue of Drosophila further supported its sensing efficiency in a biological environment. acs.orgnih.gov

Electrochemical Sensors for this compound Detection

Electrochemical sensors offer a promising approach for the detection of polycyclic aromatic hydrocarbons like this compound, providing advantages such as being cheap, fast, and simple alternatives to conventional methods. electrochemsci.org The development of efficient and sensitive electrochemical methods for PAH determination is important due to their potential environmental and health hazards. colab.ws

Flexible Electrodes for this compound Determination

Significant research has focused on developing flexible electrochemical sensors for this compound detection. This involves modifying electrode surfaces with various materials to enhance sensitivity and selectivity. colab.wsresearchgate.netmdpi.com

One approach involves using vertically aligned nanocrystalline graphite (B72142) nanowalls (GNWs) grown on flexible polyethylene (B3416737) substrates. mdpi.comnih.gov Plasma-enhanced chemical vapor deposition (PECVD) is utilized to obtain GNW films of varying thicknesses. mdpi.comnih.gov Electrochemical characterization of these GNW-based electrodes has shown that the electroactive area and heterogeneous electron transfer rate constant are influenced by the film thickness, with thicker films sometimes exhibiting higher values. mdpi.comnih.gov Differential pulse voltammetry (DPV) is often employed to investigate the performance of these flexible electrodes in the presence of this compound. mdpi.comnih.gov Studies have demonstrated that optimizing the GNW film thickness can lead to enhanced electrochemical performance and higher sensitivity in this compound detection. mdpi.comnih.gov For instance, a sensor with a GNW film obtained after a specific PECVD growth time showed the highest sensitivity. mdpi.comnih.gov

Another strategy involves modifying glassy carbon electrodes (GCE) with nanocomposites, such as functionalized multi-walled carbon nanotubes (fMWCNTs) reinforced with zinc oxide nanoparticles (ZnO NPs). colab.ws These modified electrodes have shown significantly enhanced anodic current responses for this compound compared to bare GCE or electrodes modified with individual components. colab.ws The synergy between the components in the nanocomposite can accelerate electron transport. colab.ws

Flexible electrodes based on GNWs transferred onto polyethylene substrates have shown good electrocatalytic properties towards this compound oxidation. mdpi.com These flexible sensors have demonstrated comparable or better sensing properties compared to other reported electrodes used for electrochemical this compound determination, often operating at lower potentials and providing wider linear ranges. researchgate.netmdpi.com

Interactive Table 1: Performance of Flexible GNW-Based Electrodes for this compound Detection

GNW PECVD Growth TimeSensitivity (A/M)Linear Range (µM)
15 min0.232325–750
30 min0.29771–500
45 min0.35671–500

Molecularly imprinted polymers (MIPs) on flexible electrodes are also being explored for selective this compound detection. researchgate.net Electropolymerization of monomers like pyrrole (B145914) in the presence of this compound as a template can create MIP layers on electrode surfaces that selectively recognize and bind this compound. researchgate.net

Electrochemical Oxidation Mechanisms in Sensing

The electrochemical detection of this compound often relies on its oxidation at the electrode surface. The electrochemical oxidation of this compound is generally an irreversible process, indicating the formation of stable products. electrochemsci.org

A proposed mechanism for the electrochemical oxidation of this compound at a carbonic electrode surface in a solvent mixture like acetonitrile (B52724)/water involves the initial loss of an electron from the this compound molecule to the electrode. mdpi.comresearchgate.net This process generates π-delocalized cationic radicals. mdpi.comresearchgate.net These radicals can then react with nucleophilic agents, leading to an irreversible oxidation. mdpi.comresearchgate.net In the presence of water molecules, hydroxy compounds can form, which can be further oxidized to 9,10-anthraquinone, a common product of this compound oxidation. electrochemsci.orgmdpi.comresearchgate.netrsc.org

Studies using modified electrodes, such as those incorporating multi-walled carbon nanotubes (MWCNTs), have shown enhanced peak currents and shifted peak potentials for this compound oxidation, indicating improved electrocatalytic activity. electrochemsci.org The electrochemical process can be influenced by both diffusion of this compound to the electrode surface and adsorption onto the modified surface. electrochemsci.orgresearchgate.net

Different electrode modification strategies can influence the oxidation potential and the reaction pathway. For example, while some electrodes require high potential values (≥0.96 V) for this compound electro-oxidation, GNW-based electrodes can operate at lower potentials (0.7–0.8 V). researchgate.netmdpi.com The choice of solvent can also impact the mechanism and products formed during oxidation. researchgate.net

The detection of this compound oxidation products, such as anthraquinone derivatives, is also a viable strategy for electrochemical sensing. rsc.org Modified electrodes, like those with MWCNTs, can effectively adsorb and detect these oxidation products. rsc.org

Conclusion and Future Research Directions for Anthracene

Summary of Key Achievements and Advancements in Anthracene (B1667546) Research

This compound research has seen significant progress, particularly in the development of sophisticated synthetic methodologies and the expansion of its application scope. A major achievement lies in the transition metal-catalyzed synthesis of this compound scaffolds, which offers more efficient and versatile routes compared to traditional methods that often require harsh conditions and yield low selectivity. rsc.org Catalysts based on palladium, rhodium, gold, and other transition metals have enabled novel synthetic pathways, such as cross-coupling reactions and C–H bond activation, to produce a wide array of functionalized this compound derivatives. nih.gov

These advancements in synthesis have been pivotal in unlocking the potential of this compound in various high-tech applications. In the field of organic electronics, this compound derivatives are extensively utilized as core components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.gov Their excellent photophysical properties, such as high fluorescence quantum yields and good charge carrier mobility, make them ideal candidates for these applications. rsc.orgresearchgate.net For instance, specific this compound derivatives have been engineered to act as efficient blue light emitters in OLEDs. nih.gov Furthermore, the planar structure of this compound facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs. rsc.org

Beyond electronics, this compound derivatives have emerged as powerful tools in the biological sciences. Their intrinsic fluorescence has been harnessed to develop probes for bioimaging and sensing applications. rsc.orgmdpi.com For example, this compound-based fluorescent probes have been designed for the detection of specific biomolecules and for cellular imaging. rsc.orgresearchgate.net The ability to functionalize the this compound core allows for the tuning of its photophysical and chemical properties, enabling the creation of tailored probes for various biological targets. mdpi.com

Unresolved Challenges and Open Questions in this compound Chemistry

Despite the significant strides made in this compound chemistry, several unresolved challenges and open questions remain. A primary area of concern is the photostability of this compound and its derivatives. The inherent photoreactivity of the this compound core, particularly its propensity to undergo [4+4] photodimerization upon exposure to UV light, can be a significant drawback in applications requiring long-term stability, such as in OLEDs. mdpi.com While this property can be exploited for applications like photo-switchable materials, it remains a hurdle for many optoelectronic applications. mdpi.com Furthermore, the reaction of this compound derivatives with singlet oxygen to form endoperoxides presents another pathway for degradation, which can be problematic when using these compounds as sensors in aerobic environments. mdpi.com

The toxicity and environmental impact of this compound and its derivatives also pose significant challenges. This compound is a polycyclic aromatic hydrocarbon (PAH) and is known to be phototoxic, meaning its toxicity increases upon exposure to light. acs.org This raises concerns about its environmental persistence and potential harm to aquatic ecosystems and human health. acs.org While research is ongoing into the remediation of this compound-contaminated sites using techniques like photocatalysis and adsorption, developing a complete understanding of its long-term environmental fate and creating effective, large-scale remediation strategies remain open questions. mdpi.comresearchgate.netresearchgate.net

In the realm of electronic applications, there are still limitations to overcome. For instance, while this compound-based materials have shown promise in OFETs, achieving consistently high charge carrier mobility and operational stability remains a challenge. The performance of these devices is highly dependent on the molecular packing and morphology of the thin films, which can be difficult to control. rsc.org In the context of lithium-ion batteries, while this compound-based solvated electron solutions have been explored as potential liquid anode materials, issues related to conductivity and the stability of the dimeric complexes need to be addressed for practical implementation. acs.org

Prospective Research Avenues and Emerging Applications

The future of this compound research is poised to explore a variety of exciting new directions and applications. One of the most promising areas is in the field of theranostics, which combines therapeutic and diagnostic capabilities in a single agent. The fluorescent properties of this compound derivatives make them suitable for bioimaging, while their ability to generate reactive oxygen species upon photoirradiation opens up possibilities for photodynamic therapy. rsc.org The development of multifunctional this compound-based systems for targeted drug delivery and simultaneous imaging is a burgeoning area of research.

The application of this compound in environmental remediation is another key prospective research avenue. This compound-based materials, such as metal-organic frameworks (MOFs), are being investigated for their potential in the photodegradation of organic pollutants and the detection of nitroaromatic compounds in water. rsc.org The high surface area and tunable porosity of these materials, combined with the photochemical properties of the this compound linker, make them highly effective for these applications. rsc.org Further research into designing more robust and efficient this compound-based photocatalysts and adsorbents could provide novel solutions for water purification. researchgate.net

In the domain of materials science, the unique photochemical properties of this compound are being explored for the development of "smart" materials. For instance, the reversible photodimerization of this compound can be utilized to create self-healing polymers and photo-responsive materials. researchgate.net The development of this compound-based liquid crystals for optoelectronic devices is another emerging application, where the combination of liquid crystalline properties with the strong fluorescence of the this compound core can lead to multifunctional materials for integrated devices like organic light-emitting transistors. rsc.org

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging chemistry with materials science, biology, medicine, and environmental science. A significant opportunity lies at the intersection of materials science and biology, where this compound derivatives are being developed as advanced fluorescent probes for biomedical applications. rsc.org This requires a collaborative effort between synthetic chemists to design and create novel this compound-based fluorophores, and biologists to evaluate their performance in cellular imaging and as diagnostic tools. researchgate.net

The development of this compound-based theranostic agents represents a prime example of interdisciplinary collaboration between chemistry and medicine. The design of such molecules necessitates expertise in organic synthesis to create the this compound conjugate, pharmacology to understand its biological interactions and therapeutic efficacy, and medical imaging to assess its diagnostic capabilities. The goal is to create targeted therapies that can simultaneously diagnose and treat diseases like cancer with high precision.

In the realm of environmental science, there are significant opportunities for chemists and environmental engineers to work together on the challenges posed by this compound pollution. This includes the design and synthesis of novel this compound-based materials for the detection and remediation of pollutants, as well as toxicological studies to understand the environmental impact of different this compound derivatives. acs.orgmdpi.com For example, the development of this compound-containing MOFs for the removal of contaminants from water involves expertise in both materials synthesis and environmental engineering for practical application and testing. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracene
Reactant of Route 2
Anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.